molecular formula C10H11ClN2O2 B14837495 6-Chloro-4-cyclopropoxy-N-methylpicolinamide

6-Chloro-4-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14837495
M. Wt: 226.66 g/mol
InChI Key: HDJQGAUMHRIBQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-cyclopropoxy-N-methylpicolinamide typically involves the reaction of 6-chloro-N-methylpicolinamide with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-methylpicolinamide
  • 4-Chloro-N-methylpicolinamide
  • 6-Chloro-4-methoxypicolinamide

Comparison

6-Chloro-4-cyclopropoxy-N-methylpicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and enhanced biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

6-chloro-4-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H11ClN2O2/c1-12-10(14)8-4-7(5-9(11)13-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

HDJQGAUMHRIBQO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=CC(=C1)OC2CC2)Cl

Origin of Product

United States

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